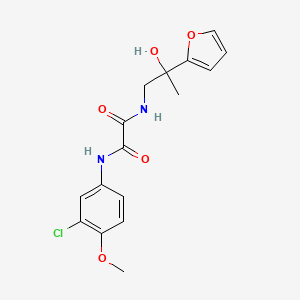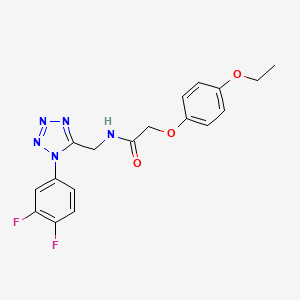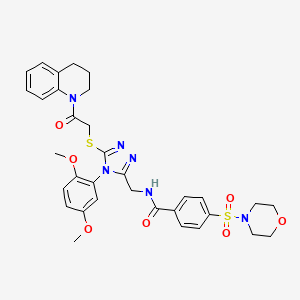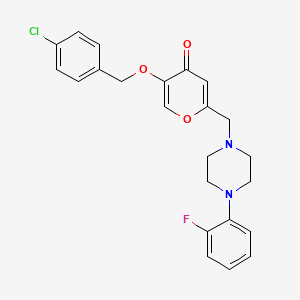![molecular formula C25H27N5O2S B2674472 N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-39-3](/img/structure/B2674472.png)
N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide” is a complex organic compound. It contains a cyclohexyl group, a phenethyl group, a triazoloquinazolin group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a provided structure, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Antiviral Activity
The compound’s structure suggests potential antiviral properties. Researchers have synthesized novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including this compound, to explore their antiviral potential . Compound 8b, in particular, exhibited promising antiviral activity. It significantly reduced the number of plaques in vitro, making it a candidate for further investigation.
Antimicrobial Properties
The combination of [1,2,4]triazolo[4,3-a]quinoxaline and thioamide groups enhances antimicrobial activity. Compounds 4d, 6c, 7b, and 8a demonstrated antibacterial and/or antifungal effects against various pathogenic organisms . These findings highlight the compound’s potential in combating microbial infections.
Quinoxaline Moiety
Quinoxalines are known for their broad-spectrum antibacterial activity. Incorporating [1,2,4]triazolo[4,3-a]quinoxaline into antimicrobial agents capitalizes on this property . Further exploration could reveal novel applications in infectious disease management.
Piperazine Subunit
The presence of a piperazine subunit enhances antimicrobial activity in fused triazole ring systems. Inspired by fluoroquinolone antibiotics, researchers designed [1,2,4]triazolo[4,3-a]quinoxaline derivatives (2a, 2b, and 4a–d) containing piperazine or piperidine . Investigating their efficacy against specific pathogens is crucial.
Thioamide Modification
Thioamide groups play a role in enhancing bioactivity. Compounds 8a and 8b were specifically designed as potential antiviral agents by incorporating this modification . Their antiviral properties warrant further study.
[1,3,4]-Oxadiazole Subunits
The incorporation of [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]triazolo[4,3-a]quinoxaline ring may enhance antimicrobial activity . Investigating the synergy between these subunits could lead to novel therapeutic applications.
将来の方向性
特性
IUPAC Name |
N-cyclohexyl-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c31-22(26-19-11-5-2-6-12-19)17-33-25-28-27-24-29(16-15-18-9-3-1-4-10-18)23(32)20-13-7-8-14-21(20)30(24)25/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSNAHWXFHTESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2674390.png)
![3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2674393.png)


![8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2674400.png)
![2-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2674401.png)
![3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid](/img/structure/B2674402.png)


![t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2674408.png)
![1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2674409.png)

![3,3,3-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674411.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2674412.png)